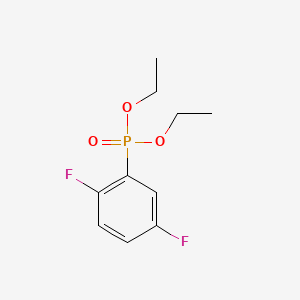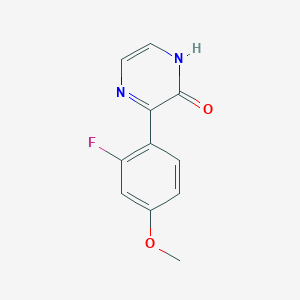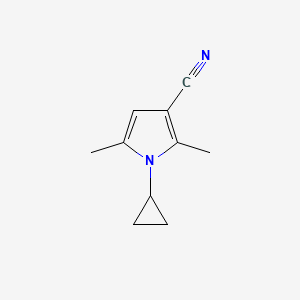
1-Cyclopropyl-2,5-dimethylpyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD21984338 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and significance.
Preparation Methods
The preparation of MFCD21984338 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reaction typically requires controlled temperature and pressure conditions to ensure the desired product formation.
Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the reaction and improve yield.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
MFCD21984338 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of specific oxidized products.
Reduction: Reduction reactions involve the use of reducing agents to convert MFCD21984338 into its reduced form.
Substitution: Substitution reactions can occur under specific conditions, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents, with reaction conditions such as temperature and pH being carefully controlled.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
MFCD21984338 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and disease treatment.
Industry: MFCD21984338 is utilized in industrial processes, including the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD21984338 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity or function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired biological or chemical outcome.
Comparison with Similar Compounds
MFCD21984338 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups can be identified using chemical databases.
Unique Properties: MFCD21984338 may exhibit unique properties such as higher reactivity, selectivity, or stability compared to similar compounds.
Applications: The specific applications of MFCD21984338 may differ from those of similar compounds, making it valuable for certain research or industrial purposes.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1-cyclopropyl-2,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C10H12N2/c1-7-5-9(6-11)8(2)12(7)10-3-4-10/h5,10H,3-4H2,1-2H3 |
InChI Key |
ZXXWIHSNUBHGHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


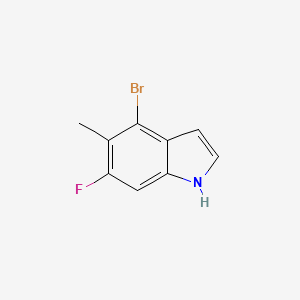
![Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate](/img/structure/B13695656.png)

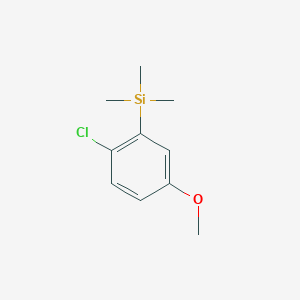
![5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13695669.png)
![O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride](/img/structure/B13695685.png)
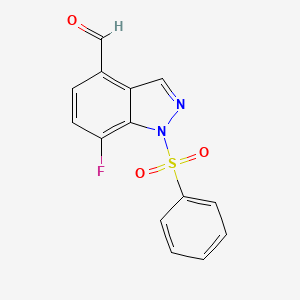
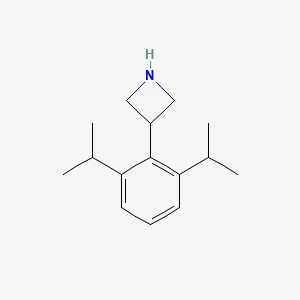

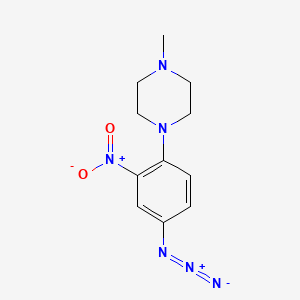
![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13695716.png)
![4-[2-(Chloromethoxy)ethyl]toluene](/img/structure/B13695735.png)
